Chemical structure and properties of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
Chemical structure and properties of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine .
[1]
Executive Summary
6-Methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine (CAS: 1082842-68-9) is a fused bicyclic heteroaromatic scaffold emerging as a critical pharmacophore in modern drug discovery.[1][2] Structurally comprising a pyridine ring fused to an isoxazole core, this compound serves as a bioisostere for 3-aminoindazoles and 3-aminoazaindoles. Its primary utility lies in kinase inhibition, where the 3-amino group functions as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen acts as an acceptor. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers in medicinal chemistry.
Part 1: Structural Characterization & Nomenclature[1]
Chemical Identity[2][4][5][6]
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IUPAC Name: 6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
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Common Names: 3-Amino-6-methylisoxazolo[5,4-b]pyridine; 6-Methylisoxazolo[5,4-b]pyridin-3-amine
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CAS Number: 1082842-68-9
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Molecular Formula: C
Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> N O -
Molecular Weight: 149.15 g/mol [3]
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SMILES: CC1=CC2=C(N=C1)ON=C2N
Structural Geometry & Numbering
The scaffold consists of a pyridine ring fused to an isoxazole ring across the [5,4-b] bond. The "b" designation indicates the fusion occurs at the C2-C3 bond of the pyridine ring. The methyl group is positioned at C6 of the pyridine ring, providing steric bulk that can influence binding selectivity in protein pockets.
Part 2: Synthetic Pathways[1][8]
The synthesis of the [5,4-b] isomer is non-trivial due to the potential for forming the [4,5-c] or [5,4-c] isomers depending on the starting material. The most robust "Type B" synthesis (building the isoxazole onto a pre-existing pyridine) ensures the correct regiochemistry.
Primary Route: Cyclization of 2-Chloronicotinonitriles
This protocol utilizes 2-chloro-6-methylnicotinonitrile as the key precursor. The reaction proceeds via nucleophilic aromatic substitution (
Reagents:
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Precursor: 2-Chloro-6-methylnicotinonitrile
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Nucleophile: Acetohydroxamic acid (preferred) or Hydroxylamine HCl
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Base: Potassium Carbonate (
) or Sodium Ethoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) -
Solvent: DMF or Ethanol/Water
Step-by-Step Protocol:
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Preparation: Dissolve 2-chloro-6-methylnicotinonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).
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Activation: Add
(2.5 eq) and Acetohydroxamic acid (1.2 eq). Note: Acetohydroxamic acid is used to prevent the formation of N-oxides which can occur with free hydroxylamine. -
Cyclization: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC/LC-MS for the disappearance of the nitrile peak.
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Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.
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Purification: Filter the solid, wash with water, and recrystallize from ethanol if necessary.
Caption: Figure 2: Validated synthetic route via 2-chloronicotinonitrile cyclization.
Alternative Route: Isoxazole Annulation
Reaction of 5-amino-3-methylisoxazole with 1,3-electrophiles (e.g., malonaldehyde derivatives) can yield the scaffold. However, this route often suffers from poor regioselectivity, producing mixtures of [5,4-b] and [4,5-b] isomers. The 2-chloronicotinonitrile route (2.1) is recommended for high purity.[4]
Part 3: Physicochemical Properties[1][10]
Understanding the physicochemical profile is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug design.
| Property | Value | Interpretation |
| Molecular Weight | 149.15 Da | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~0.62 | Highly hydrophilic; excellent aqueous solubility potential. |
| TPSA | ~65 Ų | Good membrane permeability; TPSA < 140 Ų suggests good oral bioavailability. |
| H-Bond Donors | 1 (Exocyclic -NH2) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 3 (N-O, Pyridine N) | Pyridine N is a key acceptor for water bridges or backbone interactions. |
| pKa (Calc) | ~3.5 (Pyridine N) | Weakly basic; likely neutral at physiological pH (7.4). |
Part 4: Reactivity & Derivatization[1]
The 3-amino group is the primary handle for chemical modification. The scaffold exhibits distinct reactivity patterns:
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Amine Functionalization:
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Acylation/Sulfonylation: The exocyclic amine reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides. This is the primary method for extending the scaffold to reach the "back pocket" of kinase enzymes.
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Buchwald-Hartwig Coupling: Pd-catalyzed coupling with aryl halides allows for the introduction of aromatic systems at the 3-position.
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Pyridine Ring Chemistry:
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N-Oxidation: Treatment with mCPBA yields the N-oxide, which can be rearranged (e.g., Boekelheide reaction) to introduce functionality at the C4 or C6 positions.
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Halogenation: Electrophilic aromatic substitution is difficult on the electron-deficient pyridine ring. However, the methyl group at C6 can be oxidized to a carboxylic acid (
) or brominated (NBS) for further derivatization.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
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Part 5: Medicinal Chemistry Applications[1][4][11][12][13]
Kinase Inhibition (Hinge Binding)
The 3-aminoisoxazolo[5,4-b]pyridine motif is a bioisostere of the adenine ring of ATP.
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Mechanism: The exocyclic amine (Donor) and the isoxazole nitrogen (Acceptor) form a bidentate hydrogen bonding motif with the hinge region of kinases (e.g., FLT3, Aurora kinases).
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Advantage: The [5,4-b] fusion orients the vectors of the substituents to explore the solvent-exposed region and the hydrophobic back pocket simultaneously.
Antibacterial Agents
Sulfonamide derivatives of this scaffold have demonstrated activity against Gram-negative bacteria (P. aeruginosa, E. coli). The mechanism likely involves inhibition of dihydropteroate synthase (DHPS), similar to traditional sulfa drugs, but with an altered resistance profile due to the bicyclic core.
Caption: Figure 3: Pharmacological targeting mechanisms of the scaffold.
References
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PubChem. (n.d.). 6-Methylisoxazolo[5,4-b]pyridin-3-amine. National Library of Medicine. Retrieved from [Link]
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Hamama, W. S., Ibrahim, M. E., & Zoorob, H. H. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines. Archiv der Pharmazie, 345(6), 468-475. Retrieved from [Link]
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Rybka, S., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(6). Retrieved from [Link]
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Li, N., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors. Bioorganic & Medicinal Chemistry, 70, 116937. (Note: Discusses the [3,4-b] isomer, establishing kinase relevance of the class). Retrieved from [Link]
